3-甲基-1-(五氟苯基)吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

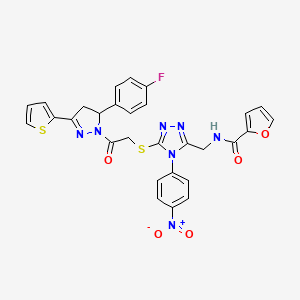

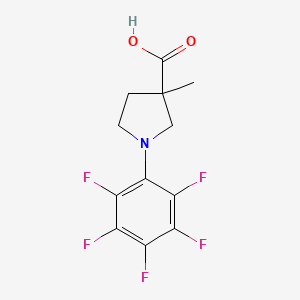

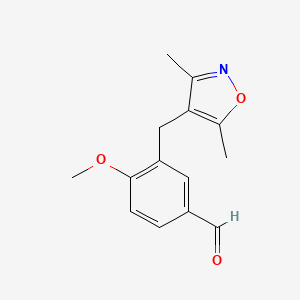

The compound of interest, 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid, is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are significant in pharmaceutical chemistry due to their presence in various bioactive compounds. The pentafluorophenyl group is a unique moiety that can influence the physical and chemical properties of the compound, potentially enhancing its reactivity and stability.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach might involve the acylation of pyrrolidine-2,4-diones, as described in the synthesis of 3-acyltetramic acids . Although the specific synthesis of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is not detailed in the provided papers, the methodologies discussed could be adapted for its synthesis. For instance, the use of pentafluoropyridine (PFP) for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amide bond formation could be a potential route . The acylation process with acid chlorides in the presence of Lewis acids, as mentioned in the acylation of pyrrolidine-2,4-diones, could also be relevant .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can influence the compound's reactivity and interaction with biological targets. The addition of a pentafluorophenyl group is likely to affect the electron distribution and steric hindrance within the molecule. The X-ray molecular structure analysis of related compounds, such as 3-acyltetramic acids, provides insights into the conformation and geometry of such molecules .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary significantly depending on the substituents attached to the ring. The presence of a pentafluorophenyl group could enhance the acidity of the carboxylic acid, potentially making it more reactive in condensation reactions. The papers provided do not directly address the chemical reactions of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid, but the one-pot deoxyfluorination amide bond-forming reaction using PFP suggests that similar compounds can participate in high-yield amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid would be influenced by the fluorinated aromatic ring and the pyrrolidine structure. Fluorination is known to increase the lipophilicity and metabolic stability of organic compounds, which could be beneficial in drug design. The extraction studies of pyridine-3-carboxylic acid using different diluents provide a perspective on how the solubility and extraction efficiency of similar carboxylic acids can be affected by the choice of solvent . Although not directly applicable, these findings could be extrapolated to predict the behavior of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid in various environments.

科学研究应用

环境降解和监测

- 微生物降解和环境归趋:对全氟烷基化学品(是全氟烷基酸(PFAA)的潜在前体)的微生物降解的研究,突出了这些物质的环境归趋和生物降解性。涉及微生物培养物、活性污泥和环境样品的研究所阐明了降解途径、脱氟潜力以及降解中间体和产物的形成(Liu & Avendaño, 2013)。

- 全氟羧酸和全氟磺酸的氟化替代品:随着工业从长链全氟羧酸和全氟烷基磺酸(PFSA)的持续转型,人们开始致力于了解其氟化替代品的环境释放、持久性和对人类和生物群落的影响。这项研究对于这些化学品的风险评估和管理至关重要(Wang et al., 2013)。

生物催化剂抑制和生化影响

- 羧酸对生物催化剂的抑制:羧酸(包括氟化羧酸)在低于生物技术应用中所需产率和滴度的浓度下抑制微生物。这篇综述强调了此类酸对微生物细胞膜和内部 pH 值的影响,提出了增加微生物鲁棒性的代谢工程策略(Jarboe et al., 2013)。

环境和健康监测

- 全氟烷基物质的生物监测:在人类和野生动物(尤其是在工业化地区)中广泛检测到全氟羧酸、全氟磺酸和相关物质,这强调了持续的环境和健康监测的重要性。这项研究对于了解暴露途径、生物积累和潜在健康影响具有重要意义(Houde et al., 2006)。

未来方向

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including “3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid”, have potential for the development of novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5NO2/c1-12(11(19)20)2-3-18(4-12)10-8(16)6(14)5(13)7(15)9(10)17/h2-4H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYHAHZYFHKETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(perfluorophenyl)pyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)

![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)